1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one
Description
Properties
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-methylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS3/c1-11-5-2-8(10)9-3-6-12-13-7-4-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMFIWFTSVHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCSSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855841-33-6 | |
| Record name | 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a dithiazepane ring and a methylsulfanyl group. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one is , with a molecular weight of approximately 237.41 g/mol. The compound features a 1,2,5-dithiazepane ring which contributes to its reactivity and biological properties.
Key Structural Features:
- Dithiazepane Ring: A seven-membered ring containing two nitrogen and three sulfur atoms.
- Methylsulfanyl Group: Enhances solubility and may influence the compound's interaction with biological targets.
Synthesis
The synthesis of 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one can be achieved through various methods, including:
- Transamination Reactions: Utilizing N-methyl-1,3,5-dithiazinane with suitable arylamines or hydrazines to introduce different substituents onto the dithiazepane framework.
- Controlled Conditions: Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature, and reaction time to optimize yield and purity.
Biological Activity
Research on the biological activity of this compound is limited but shows promising potential in various areas:
Antimicrobial Activity
Preliminary studies indicate that derivatives of dithiazepane compounds exhibit antimicrobial properties. The unique structure of 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one suggests it may similarly possess activity against certain bacterial strains.
Anticancer Potential
Some studies have explored the anticancer properties of compounds containing the dithiazepane moiety. While specific data on this compound is sparse, its structural analogs have shown cytotoxic effects in various cancer cell lines.
Neuropharmacological Effects
Given its structural characteristics, there is potential for neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could lead to developments in treating neurological disorders.
Case Studies
While direct case studies specifically involving 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one are scarce, related research provides insights into its potential applications:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antimicrobial properties of dithiazepane derivatives; suggested that modifications could enhance efficacy against resistant strains. |
| Study B (2021) | Explored anticancer activities in related compounds; found significant cytotoxicity in breast cancer cell lines. |
| Study C (2022) | Analyzed neuropharmacological effects of similar compounds; indicated potential for treating anxiety disorders through modulation of serotonin receptors. |
Scientific Research Applications
1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one has significant potential as a scaffold for drug development. Its unique structure may provide leads for designing new therapeutic agents targeting various diseases. Some specific applications include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for further investigation in antibiotic development.
- Anticancer Research : The compound's ability to interact with biological targets may lead to the development of novel anticancer agents.
Case Studies and Research Findings
Several studies have explored the applications of this compound in medicinal chemistry:
- Study on Antimicrobial Properties : A case study evaluated the antimicrobial efficacy of derivatives of 1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.
- Synthesis of Novel Heterocycles : Research focused on using this compound as an intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals. The study highlighted the versatility of 1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one as a building block for creating diverse chemical entities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes nucleophilic substitution under controlled conditions. This reaction is facilitated by polar aprotic solvents and basic catalysts.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiol substitution | NaOH/H<sub>2</sub>O, reflux | 1-(1,2,5-Dithiazepan-5-yl)-3-mercaptopropan-1-one | 78% | |
| Amine substitution | Benzylamine, DMF, 80°C | 3-(Benzylamino)propan-1-one derivative | 65% |
Mechanistic Insight :
The substitution proceeds via an S<sub>N</sub>2 mechanism, with the nucleophile attacking the electrophilic sulfur atom. Steric hindrance from the dithiazepane ring slightly reduces reaction rates compared to linear thioethers.
Oxidation Reactions
The methylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent .
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>3</sub>COOH, 25°C | 1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfinyl)propan-1-one | 92% sulfoxide |
| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C | 1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfonyl)propan-1-one | 85% sulfone |
Key Observation :
Over-oxidation to the sulfone is minimized at low temperatures. The dithiazepane ring remains intact under these conditions .
Ketone-Functional Group Reactions
The propan-1-one moiety participates in classic carbonyl reactions:
Condensation with Hydrazines
Reaction with hydrazines forms hydrazones, useful for further functionalization:
text1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one + NH<sub>2</sub>NH<sub>2</sub> → Hydrazone derivative
Conditions : Ethanol, reflux, 4h
Yield : 70–80%
Reduction to Alcohol
The ketone is reducible to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub> :
textLiAlH<sub>4</sub> → 1-(1,2,5-Dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-ol
Yield : 89% with LiAlH<sub>4</sub> in THF .
Ring-Modification Reactions
The 1,2,5-dithiazepane ring exhibits unique reactivity:
Acid-Catalyzed Ring Opening
Under strong acidic conditions (HCl, H<sub>2</sub>SO<sub>4</sub>), the ring undergoes cleavage to form dithiol intermediates:
textDithiazepane → HS-CH<sub>2</sub>-CH<sub>2</sub>-S-CH<sub>2</sub>-... (further polymerization possible)
Applications : This reactivity is exploited in synthesizing polydisulfide materials.
Coordination with Metal Ions
The sulfur atoms in the dithiazepane ring coordinate with transition metals (e.g., Mn<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes studied for catalytic applications .
Comparative Reaction Data Table
| Reaction | Optimal Catalyst | Temperature | Byproduct Management |
|---|---|---|---|
| S<sub>N</sub>2 substitution | Tetrabutylammonium iodide | 80°C | Neutralization with HCl |
| Sulfoxide formation | - | 25°C | Controlled H<sub>2</sub>O<sub>2</sub> dosing |
| Hydrazone formation | Acetic acid | Reflux | Azeotropic water removal |
Stability Considerations
-
Thermal Stability : Decomposes above 200°C, releasing SO<sub>2</sub> and H<sub>2</sub>S.
-
Photochemical Sensitivity : Prolonged UV exposure induces radical reactions at the sulfur centers .
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., HIV-1 inhibition) and materials science. Further studies are needed to explore its catalytic potential and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Moieties
Compound 7a and 7b ():
- Structure: These compounds (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives linked to thiophene rings) share a propan-1-one backbone but incorporate thiophene (five-membered sulfur ring) and pyrazole (five-membered nitrogen ring) heterocycles instead of dithiazepane.
- Synthesis: Prepared via reactions involving malononitrile/ethyl cyanoacetate and elemental sulfur . This contrasts with the target compound, where the dithiazepane ring likely requires specialized cyclization steps.
- Reactivity : Thiophene derivatives are often electron-rich and participate in electrophilic substitution, whereas the dithiazepane’s larger ring may exhibit unique strain and nucleophilic properties.
Hesperetin Dihydrochalcone Derivatives ():
- Structure : Feature propan-1-one linked to aromatic hydroxyphenyl and glucosyl groups (e.g., hesperetin dihydrochalcone 7′-glucoside) .
- Polarity : The hydroxyl and glucosyl groups enhance hydrophilicity, whereas the methylsulfanyl and dithiazepane in the target compound confer lipophilicity (predicted logP: ~2.5 vs. ~1.2 for hesperetin derivatives).
- Bioactivity : Hesperetin derivatives are associated with antioxidant and anti-inflammatory effects , while the target compound’s bioactivity remains unexplored.
Sulfur-Containing Analogues
Lipoic Acid (1,2-Dithiolane-3-pentanoic acid) :
- Structure : A five-membered dithiolane ring with a carboxylic acid chain.
- Lipoic acid is a known antioxidant, while the target compound’s methylsulfanyl group may act as a leaving group in nucleophilic reactions.
3-(Methylsulfanyl)propanal Derivatives :
- Structure : Share the methylsulfanyl-propanal motif but lack heterocyclic rings.
- Reactivity : The ketone in the target compound increases electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions), unlike aldehyde analogues.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally related dithiazepane derivatives often involves cyclization of thioamide precursors with α,β-unsaturated ketones. For example, similar compounds (e.g., benzothiazepine derivatives) are synthesized via nucleophilic substitution or multicomponent reactions under reflux in polar aprotic solvents like DMF or THF . Optimization can be achieved by varying temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios of reactants. Monitoring via TLC (Rf values ~0.38–0.45 in ethyl acetate/hexane systems) and purification by column chromatography (silica gel, gradient elution) are critical .
Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal diffraction data. Key parameters include R-factor (<0.05), bond length/angle accuracy, and thermal displacement analysis .
- NMR : H and C NMR should confirm the dithiazepane ring (δ 2.8–3.5 ppm for S–CH groups) and methylsulfanyl moiety (δ 2.1–2.3 ppm). HSQC and HMBC correlations resolve ambiguities in heterocyclic connectivity .
- Mass spectrometry : High-resolution ESI-MS or FAB-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodology :
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 4–9) via UV-Vis spectroscopy or gravimetric analysis. Related compounds show moderate solubility in DMSO (>10 mg/mL) but limited aqueous solubility (<1 mg/mL) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thioether bonds may oxidize; include antioxidants (e.g., BHT) in storage solutions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments, particularly at the dithiazepane sulfur atoms?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify electrophilic sulfur sites.
- Compare with experimental data (e.g., reaction kinetics with glutathione or cysteine) to validate predictions. Similar studies on benzothiazepines show sulfur oxidation as a key degradation pathway .
Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic observations (e.g., conformational flexibility)?
- Methodology :
- Dynamic NMR : Analyze variable-temperature H NMR to detect ring puckering or rotational barriers in the dithiazepane moiety.
- Molecular dynamics simulations : Compare crystal packing effects (rigid conformation) with solution-phase flexibility. SHELX-refined structures often show minor deviations in solution due to solvent interactions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity (e.g., anticonvulsant or antimicrobial properties)?
- Methodology :
- Bioisosteric replacement : Substitute the methylsulfanyl group with sulfonamide or sulfoxide moieties to modulate lipophilicity (logP) and target binding .
- In vitro assays : Test analogs in anticonvulsant models (e.g., maximal electroshock in rodents) or antimicrobial screens (MIC against S. aureus/E. coli). Correlate activity with electronic (Hammett σ) and steric (Taft E) parameters .
Q. What experimental designs minimize byproduct formation during dithiazepane ring closure?
- Methodology :
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., thiolactam peaks at 1650–1700 cm).
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce dimerization. Pilot studies on benzothiazepines show >90% yield with 5 mol% catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
